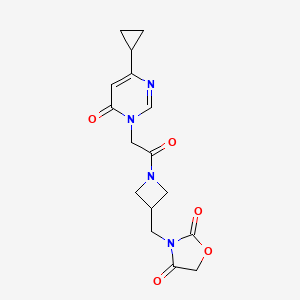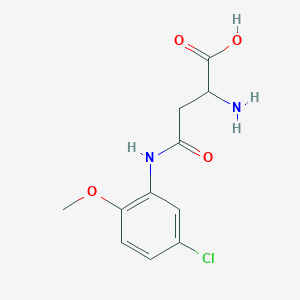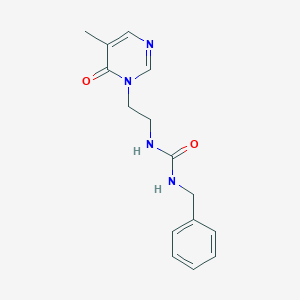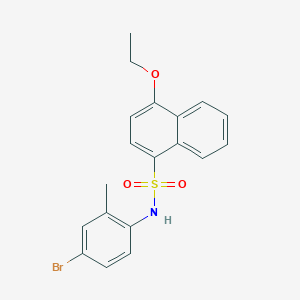
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide, commonly known as DMXAA, is a synthetic compound that has garnered significant scientific interest due to its potential applications in cancer research. DMXAA was initially synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, extensive research has been conducted to understand the mechanism of action and potential applications of DMXAA in cancer treatment.
Mécanisme D'action
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which play a crucial role in the destruction of tumor blood vessels. This results in reduced blood supply to the tumor, leading to its death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, which activate immune cells and promote tumor cell death. DMXAA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages as a research tool for cancer treatment. It is a potent and selective tumor vascular disrupting agent, which makes it an attractive candidate for anticancer therapy. However, DMXAA has several limitations, including its poor solubility and stability, which can limit its effectiveness in vivo. Additionally, DMXAA has been found to induce severe side effects in clinical trials, including fever, chills, and hypotension.
Orientations Futures
For DMXAA research include the development of more stable and soluble analogs, as well as the identification of biomarkers that can predict patient response to treatment. Additionally, the combination of DMXAA with other anticancer agents is an area of active research, which may lead to improved treatment outcomes.
Méthodes De Synthèse
DMXAA is synthesized from anthranilic acid, which undergoes a series of chemical reactions to produce the final compound. The synthesis process involves the formation of a quinazoline ring, followed by the introduction of a propanamide group. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
DMXAA has shown promising results in preclinical studies as a potential anticancer agent. It has been found to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, colon, and breast cancer. DMXAA has been shown to selectively target tumor blood vessels, leading to their destruction and subsequent tumor death.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-21-9-7-15-12(18)6-8-17-13(19)10-4-2-3-5-11(10)16-14(17)20/h2-5H,6-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCRYUJKGPEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)


![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
